Bitopertin

Vue d'ensemble

Description

Le bitopertin est un inhibiteur du transporteur 1 de la glycine (GlyT1) de petite molécule. Il a été initialement développé par Roche pour le traitement de la schizophrénie, ciblant en particulier les symptômes négatifs associés au trouble. son développement pour cette indication a été interrompu en raison de résultats d'essais décevants. Actuellement, le this compound est étudié pour le traitement de la protoporphyrie érythropoïétique, une maladie génétique rare qui affecte la biosynthèse de l'hème .

Applications De Recherche Scientifique

Bitopertin has several scientific research applications:

Chemistry: It serves as a model compound for studying glycine transporter inhibitors and their synthetic pathways.

Biology: this compound is used in research to understand the role of glycine transporters in cellular processes.

Medicine: Its primary application is in the treatment of erythropoietic protoporphyria, where it helps reduce the accumulation of protoporphyrin IX by inhibiting glycine transport

Mécanisme D'action

Target of Action

Bitopertin primarily targets the Glycine Transporter 1 (GlyT1) . GlyT1 is a membrane transporter that is expressed on glial cells and neurons . Its main function is to regulate glycine levels at excitatory synapses .

Mode of Action

This compound acts as a selective inhibitor of GlyT1 . By inhibiting GlyT1, this compound increases the levels of the neurotransmitter glycine by preventing its reuptake from the synaptic cleft . Glycine acts as a required co-agonist along with glutamate at N-methyl-D-aspartate (NMDA) receptors .

Biochemical Pathways

This compound affects the heme biosynthesis pathway . Glycine is one of the two substrates for the initial step of heme biosynthesis . By substantially reducing glycine uptake into erythroid precursors, this compound has the potential to reduce the primary source of pathogenic Protoporphyrin IX (PPIX) accumulation .

Pharmacokinetics

This compound exhibits dose-dependent pharmacokinetic properties . Following subcutaneous injection, this compound exhibits dose-dependent area under the curve (AUC) and time (Tmax) to maximal plasma concentration (Cmax), a very long terminal half-life (T1/2), and low clearance (CL), suggesting that this compound is slowly absorbed and eliminated in the rat . The observed relationship between dose and the extent of drug exposure (AUC) was linear .

Result of Action

The action of this compound results in statistically significant reductions in PPIX, the primary endpoint, and significant improvements in the rate of phototoxic reactions with pain and the Patient Global Impression of Change (PGIC) . On the key secondary endpoint of cumulative time in sunlight on days without pain, this compound patients had a positive response .

Analyse Biochimique

Biochemical Properties

Bitopertin interacts primarily with the GlyT1, a key membrane transporter required to supply developing red blood cells with sufficient glycine to support erythropoiesis . By inhibiting GlyT1, this compound increases the levels of glycine, a required co-agonist along with glutamate at N-methyl-D-aspartate (NMDA) receptors .

Cellular Effects

This compound has shown to improve anemia, reduce hemolysis, diminish ineffective erythropoiesis, and increase red cell survival in a mouse model of β-thalassemia . It also reduces the primary source of pathogenic protoporphyrin IX (PPIX) accumulation that leads to phototoxicity and hepatobiliary disease in patients with erythropoietic protoporphyria (EPP) .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the reuptake of glycine from the synaptic cleft, thereby increasing the levels of glycine . This increase in glycine levels enhances the activity of NMDA receptors, which play a key role in neurotransmission .

Temporal Effects in Laboratory Settings

This compound exhibits a slow clearance rate and a long terminal half-life, suggesting that it is slowly absorbed and eliminated

Dosage Effects in Animal Models

In animal models, this compound has shown dose-dependent effects. For instance, in mice, this compound treatment reduced glycine uptake with a maximum inhibition of 55% . In Wistar rats, this compound treatment reduced glycine uptake up to 67% . These results suggest that the effects of this compound can vary with different dosages.

Metabolic Pathways

This compound is primarily metabolized by the cytochrome P450 (CYP) 3A4 enzyme . Almost 90% of the administered dose of this compound is eliminated by oxidative metabolism, mainly by CYP3A4, and less than 0.1% of total clearance is eliminated in the urine as unchanged drug .

Transport and Distribution

This compound is an orally available drug . It is transported and distributed within cells and tissues primarily through its interaction with the GlyT1 transporter . By inhibiting GlyT1, this compound can influence its own localization and accumulation within cells.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du bitopertin implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. Les étapes clés comprennent :

Formation du dérivé de la pipérazine : Cela implique la réaction d'une pyridine substituée avec de la pipérazine dans des conditions contrôlées pour former le dérivé de la pipérazine.

Réaction de couplage : Le dérivé de la pipérazine est ensuite couplé à un dérivé de benzène substitué par une réaction de substitution nucléophile.

Modifications finales : Le produit final est obtenu après plusieurs étapes de purification, notamment la cristallisation et la chromatographie, pour garantir la pureté et le rendement souhaités.

Méthodes de production industrielle

La production industrielle du this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour un rendement et une pureté plus élevés, impliquant souvent des systèmes automatisés pour un contrôle précis des conditions de réaction. L'utilisation de la chromatographie liquide haute performance (CLHP) et d'autres techniques analytiques garantit la cohérence et la qualité du produit final .

Analyse Des Réactions Chimiques

Types de réactions

Le bitopertin subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le this compound peut subir des réactions d'oxydation, en particulier au niveau de la partie contenant du soufre, conduisant à la formation de sulfoxydes et de sulfones.

Réduction : Des réactions de réduction peuvent se produire au niveau des groupes nitro, les transformant en amines.

Substitution : Les réactions de substitution nucléophile sont fréquentes, en particulier au niveau des cycles aromatiques.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des réactifs tels que l'hydrure de sodium et le carbonate de potassium sont utilisés dans des conditions anhydres.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés et réduits du this compound, qui sont souvent des intermédiaires dans d'autres modifications synthétiques .

Applications de la recherche scientifique

Le this compound a plusieurs applications de recherche scientifique :

Chimie : Il sert de composé modèle pour l'étude des inhibiteurs du transporteur de la glycine et de leurs voies de synthèse.

Biologie : Le this compound est utilisé dans la recherche pour comprendre le rôle des transporteurs de la glycine dans les processus cellulaires.

Médecine : Sa principale application est le traitement de la protoporphyrie érythropoïétique, où il contribue à réduire l'accumulation de protoporphyrine IX en inhibant le transport de la glycine

Mécanisme d'action

Le this compound exerce ses effets en inhibant le transporteur 1 de la glycine (GlyT1). Cette inhibition augmente les niveaux de glycine dans la fente synaptique, qui agit comme un co-agoniste avec le glutamate au niveau des récepteurs N-méthyl-D-aspartate (NMDA). Dans la protoporphyrie érythropoïétique, le this compound réduit la disponibilité de la glycine pour la biosynthèse de l'hème, diminuant ainsi l'accumulation de protoporphyrine IX .

Comparaison Avec Des Composés Similaires

Le bitopertin est unique parmi les inhibiteurs du transporteur de la glycine en raison de son ciblage spécifique du GlyT1. Parmi les composés similaires, citons :

Sarcosine : Un inhibiteur naturel du transporteur de la glycine, mais moins puissant que le this compound.

ORG-25935 : Un autre inhibiteur du GlyT1 ayant des applications similaires, mais des propriétés pharmacocinétiques différentes.

N-méthylglycine :

La spécificité et la puissance du this compound en font un composé précieux pour la recherche et les applications thérapeutiques.

Propriétés

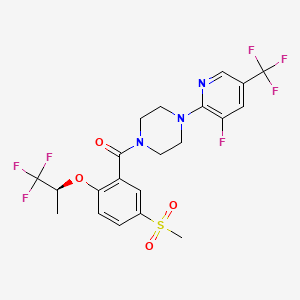

IUPAC Name |

[4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-[5-methylsulfonyl-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxyphenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20F7N3O4S/c1-12(20(23,24)25)35-17-4-3-14(36(2,33)34)10-15(17)19(32)31-7-5-30(6-8-31)18-16(22)9-13(11-29-18)21(26,27)28/h3-4,9-12H,5-8H2,1-2H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUUGYIUSCYNSQR-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(F)(F)F)OC1=C(C=C(C=C1)S(=O)(=O)C)C(=O)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(F)(F)F)OC1=C(C=C(C=C1)S(=O)(=O)C)C(=O)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20F7N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80233556 | |

| Record name | Bitopertin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80233556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

543.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845614-11-1 | |

| Record name | Bitopertin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=845614-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bitopertin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0845614111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bitopertin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12426 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bitopertin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80233556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BITOPERTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8L6AN59YY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

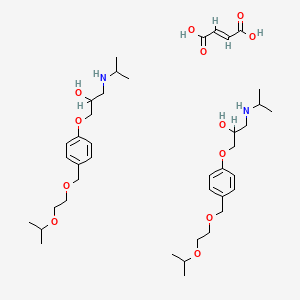

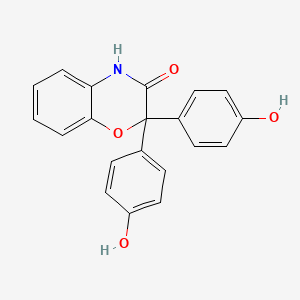

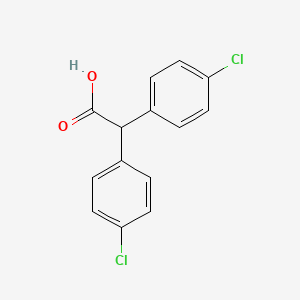

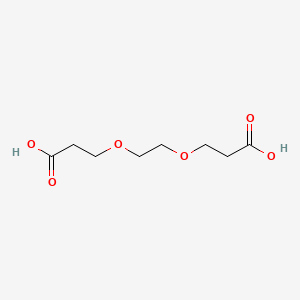

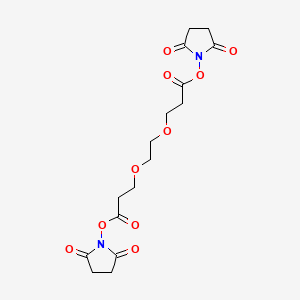

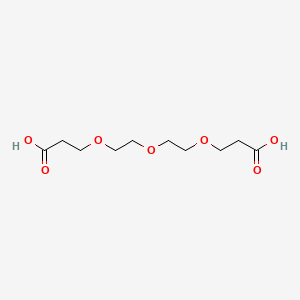

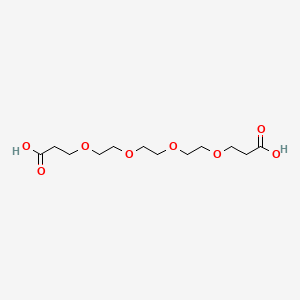

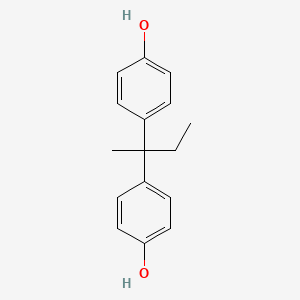

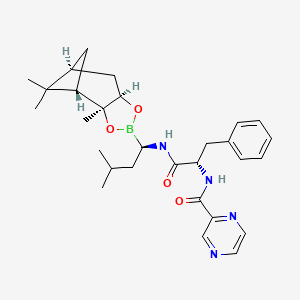

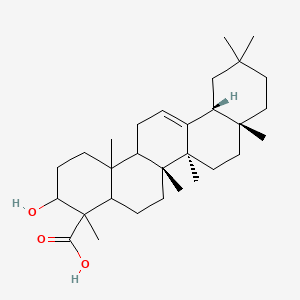

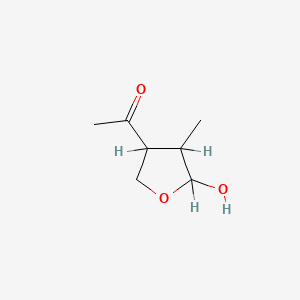

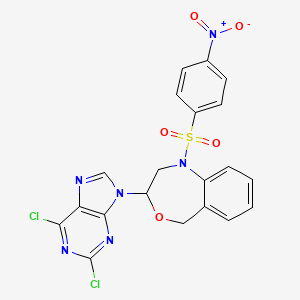

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.